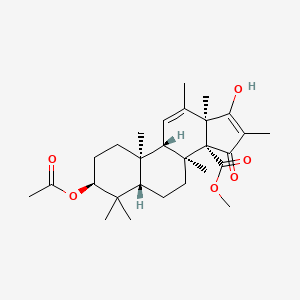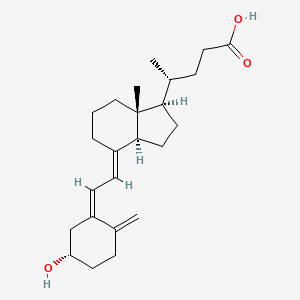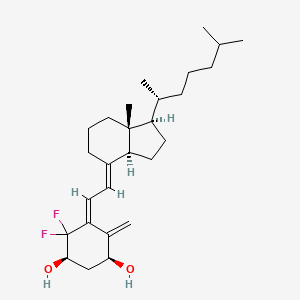
Sandorinic acid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sandorinic acid C is a natural product found in Sandoricum koetjape and Sandoricum indicum with data available.
Scientific Research Applications
Multiflorane-Type Triterpenoid Acids
Sandorinic acid C, identified as a multiflorane-type triterpenoid acid, was isolated from the stem bark of Sandoricum indicum. This compound, along with other similar triterpenes, was evaluated for its activity against several tumor cell lines and effects on lymphocyte proliferation (Tanaka et al., 2001).
General Aspects of Organic Fluorine Chemistry
While not directly about Sandorinic acid C, understanding the broader context of fluorine chemistry is essential. Organic fluorine compounds are extensively studied due to their unique properties like high electronegativity and small size. These properties contribute significantly to diverse fields such as pharmaceuticals and agrochemicals (Amii & Uneyama, 2009).
Biological Utility of Fluorinated Compounds
Fluorinated molecules, including those similar to Sandorinic acid C, have applications in bioengineering and nanotechnology. The introduction of fluorine can enhance properties like membrane permeability and pharmacokinetics, which are crucial in drug delivery and therapeutics (Zhang et al., 2021).
Importance in Medicinal Chemistry
Fluorinated compounds, possibly including derivatives of Sandorinic acid C, have significant roles in medicinal chemistry, particularly in oncology. These compounds are used in cancer diagnostics and therapy due to their stability and lesser toxicity compared to other elements (Menaa et al., 2013).
Environmental Implications
While Sandorinic acid C's direct environmental impact is not detailed, the broader context of fluorinated compounds in the environment is noteworthy. These compounds can affect plant growth and have been used as bioindicators in environmental biomonitoring programs (Rodrigues et al., 2017).
properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2R,4aS,6aR,8aR,12aS,14R,14aS,14bR)-14-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-3,4,5,6,7,8,8a,11,12,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)20-9-8-18-19(28(20,5)11-10-22(25)31)16-23(32)30(7)21-17-27(4,24(33)34)13-12-26(21,3)14-15-29(18,30)6/h20-21,23,32H,8-17H2,1-7H3,(H,33,34)/t20-,21+,23+,26+,27+,28+,29+,30+/m0/s1 |
InChI Key |
ARUDPAROWGJVLG-FUPYXVGYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3([C@@H](CC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)O)C |
synonyms |
sandorinic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



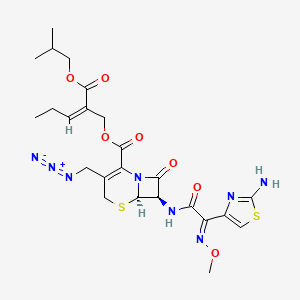
![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)


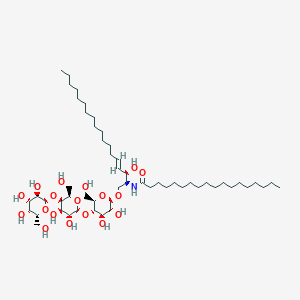
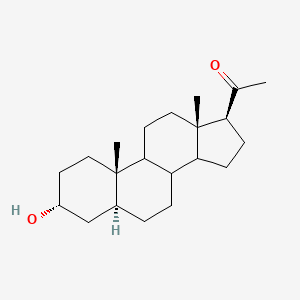
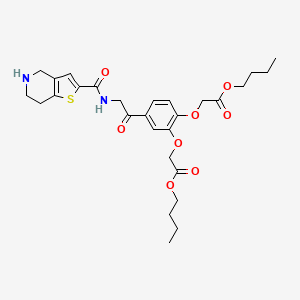
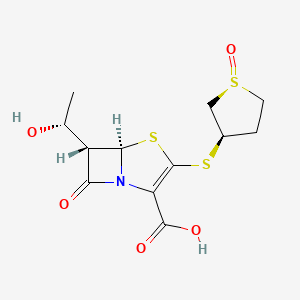
![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
![2-[(1S,2S,4R)-2-Hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B1243795.png)
